
4-(1,3-benzodioxol-5-yl)-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-benzodioxol-5-yl)-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine (4-BTP) is a heterocyclic aromatic compound that is widely studied for its potential applications in the medical and scientific fields. 4-BTP is composed of an aromatic benzodioxole ring and a 1H-1,2,4-triazol-1-ylmethyl pyrimidine ring. It is synthesized by various methods, including condensation, reduction, and oxidation reactions. 4-BTP has been extensively studied for its biological activity, and its mechanism of action has been elucidated. In addition, 4-BTP has been investigated for its biochemical and physiological effects on various organisms.
科学的研究の応用
Biological and Medicinal Applications Pyrimidine derivatives, including compounds like 4-(1,3-benzodioxol-5-yl)-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine, are significant in the field of organic chemistry, particularly for their biological and medicinal applications. These derivatives are known for their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes. The pyrimidine core, in particular, is a key precursor in the medicinal and pharmaceutical industries due to its bioavailability and broader synthetic applications. The pyranopyrimidine scaffolds, including those with pyrimidine rings, have been extensively investigated and utilized due to their wide range of applicability, especially in the development of lead molecules through various synthetic pathways (Parmar, Vala, & Patel, 2023).
Optical Sensors and Optoelectronic Materials Pyrimidine derivatives serve as exquisite materials for optical sensors and have a range of biological and medicinal applications. The unique properties of pyrimidine derivatives, including their ability to form both coordination and hydrogen bonds, make them excellent candidates for sensing materials. Notably, quinazoline and pyrimidine derivatives have been extensively researched for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials, highlighting the versatility and potential of these compounds in various technological applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Antibacterial Activity Compounds bearing the triazole and pyrimidine scaffolds, like 4-(1,3-benzodioxol-5-yl)-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine, are actively studied for their antibacterial properties. These compounds have shown potential in addressing the challenge of antibiotic-resistant strains of bacteria, such as Staphylococcus aureus. The unique chemical structure of these compounds allows them to act as potent inhibitors of essential bacterial enzymes and proteins, contributing to their broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant forms. This positions triazole and pyrimidine-containing hybrids as promising candidates for the development of new antibacterial agents (Li & Zhang, 2021).
特性
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-(1,2,4-triazol-1-ylmethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O2/c1-2-12-13(21-9-20-12)5-10(1)11-3-4-16-14(18-11)6-19-8-15-7-17-19/h1-5,7-8H,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFYGWLYKPBBKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NC=C3)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-benzodioxol-5-yl)-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

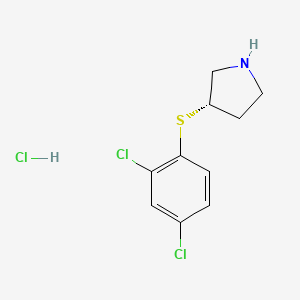
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)thiophene-2-carboxamide](/img/structure/B2510372.png)
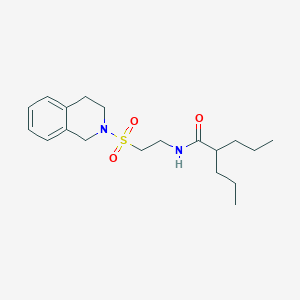

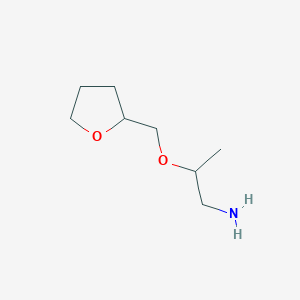
![N-(2,6-diethylphenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2510376.png)

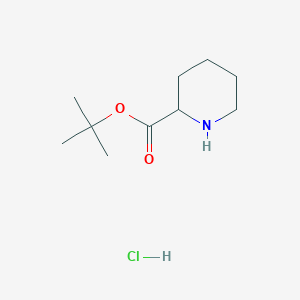
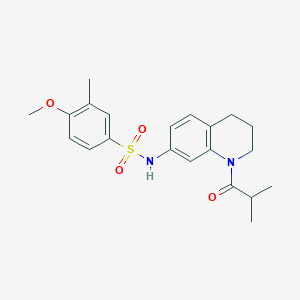

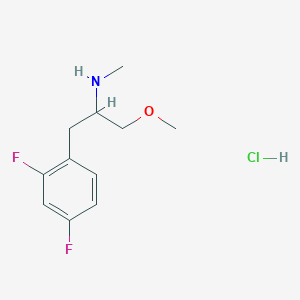
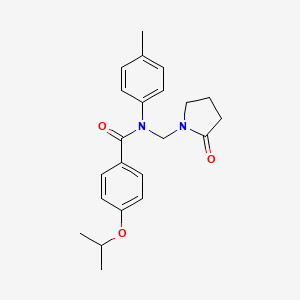
![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2510385.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-bromophenyl)ethanone](/img/structure/B2510386.png)